molecular formula C19H11ClN4OS B2823529 6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 478247-53-9

6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one

Cat. No. B2823529
M. Wt: 378.83
InChI Key: KMFIMNMDBZBVAM-UHFFFAOYSA-N
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Description

The compound “6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one” is a complex organic molecule that contains several heterocyclic rings including a pyrazole, thiazole, and pyrimidine ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole, thiazole, and pyrimidine rings, along with phenyl groups and a chlorine atom. The exact structure would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the chlorine atom could potentially be substituted in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the chlorine atom and the arrangement of the rings could influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-5-lipoxygenase Agents : A series of pyrazolopyrimidine derivatives, related to the compound , have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Pharmacological Studies

  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : Derivatives of pyrazolopyrimidines have been synthesized and assessed for their anti-inflammatory properties without the ulcerogenic activity typical of many NSAIDs, offering a promising avenue for safer anti-inflammatory therapies (Auzzi et al., 1983).

Enzymatic Activity Inhibition

  • cGMP Phosphodiesterase Inhibitory Activity : Compounds including 6-phenylpyrazolo[3,4-d]pyrimidones have shown specificity as inhibitors of cGMP specific (type V) phosphodiesterase, with potential implications for treating conditions like hypertension (Dumaitre & Dodic, 1996).

Antimicrobial Activity

  • Inhibitors of Bacterial DNA Polymerase III : Anilinopyrazolo[3,4-d]pyrimidin-4-ones, structurally related to the target compound, have been identified as inhibitors of DNA polymerase III in Staphlococcus aureus, highlighting their potential as novel antimicrobial agents (Ali et al., 2003).

Anticancer Activity

  • Inhibition of Cell Proliferation : Certain pyrazolopyrimidine derivatives have been synthesized and shown to inhibit the proliferation of cancer cells by interfering with the phosphorylation of Src, acting as proapoptotic agents through inhibition of the BCL2 gene. This suggests their utility in cancer treatment by targeting specific signaling pathways involved in cell growth and survival (Carraro et al., 2006).

Anti-bacterial Activity

  • Synthesis and Antibacterial Evaluation : New derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and their antibacterial activities evaluated, indicating their potential use in combating bacterial infections (Rostamizadeh et al., 2013).

Future Directions

Future studies could involve the synthesis and characterization of this compound, followed by testing for potential biological activity. Given the presence of the heterocyclic rings, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

12-(4-chlorophenyl)-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN4OS/c20-13-8-6-12(7-9-13)16-11-26-19-22-17-15(18(25)23(16)19)10-21-24(17)14-4-2-1-3-5-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFIMNMDBZBVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N4C(=CSC4=N3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one

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